molecular formula C10H5Cl2NO2S2 B11668866 (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 6301-11-7

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11668866
CAS No.: 6301-11-7
M. Wt: 306.2 g/mol
InChI Key: DKPUTSXUNGELDW-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a (3,5-dichloro-2-hydroxyphenyl)methylidene group at the 5-position and a sulfanylidene moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including photopharmacology and anion channel modulation .

Key structural features include:

  • Thiazolidinone core: A five-membered heterocyclic ring with sulfur and nitrogen atoms, contributing to conformational rigidity and hydrogen-bonding capabilities.
  • Dichlorohydroxyphenyl substituent: The 3,5-dichloro-2-hydroxyphenyl group introduces electron-withdrawing chlorine atoms and a hydrogen-bond-donating hydroxyl group, influencing solubility and intermolecular interactions.
  • Sulfanylidene group: Enhances π-conjugation and redox activity.

Properties

CAS No.

6301-11-7

Molecular Formula

C10H5Cl2NO2S2

Molecular Weight

306.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H5Cl2NO2S2/c11-5-1-4(8(14)6(12)3-5)2-7-9(15)13-10(16)17-7/h1-3,14H,(H,13,15,16)/b7-2+

InChI Key

DKPUTSXUNGELDW-FARCUNLSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/2\C(=O)NC(=S)S2)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)S2)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The dichlorohydroxyphenyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It is used in biological studies to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The thiazolidinone scaffold is widely studied, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name Substituent at 5-Position Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 3,5-Dichloro-2-hydroxyphenyl -Cl, -OH ~358.2 (calculated) Predicted high lipophilicity; potential anion channel interaction
Optovin 2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl -CH3, pyridine ~355.4 Photoactivatable ligand for TRPA1-like channels; induces motor behaviors in animals
Enamine Ltd Compound 4-Hydroxy-3,5-dimethylphenyl -OH, -CH3 ~294.3 Enhanced solubility due to hydroxyl group; used in building-block synthesis
Parchem Compound 4-Chlorophenyl -Cl ~335.8 High thermal stability; industrial applications in material science
CID 6274333 4-[(2,4-Dichlorophenyl)methoxy]phenyl -Cl, -OCH2- ~440.3 Extended conjugation; predicted bioactivity in kinase inhibition
NSC-409326 3-Iodophenyl -I ~453.2 Radioimaging potential due to iodine substituent
Key Observations:

Electron-Withdrawing Groups (Cl, I) :

  • Chlorine and iodine substituents increase lipophilicity and metabolic stability but reduce aqueous solubility. The target compound’s 3,5-dichloro substitution likely enhances membrane permeability compared to hydroxyl-rich analogs .
  • Iodine in NSC-409326 introduces applications in radiopharmaceuticals due to its isotopic properties .

Hydrogen-Bonding Groups (-OH) :

  • The 2-hydroxyl group in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or ion channels), similar to Optovin’s interaction with TRPA1-like channels .

Conjugation and Photostability :

  • Extended π-systems (e.g., CID 6274333) improve light absorption but may reduce photostability. The target compound’s simpler aryl group balances conjugation and stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) HPLC Purity (%) Solubility (DMSO) LogP (Predicted)
Target Compound Not reported N/A Moderate (est.) ~3.5
3b2 179.5–183.7 98.744 High 2.9
3b3 169.4–171.3 93.977 Moderate 3.2
3b4 177.3–179.6 99.941 Low 4.1
Optovin Not reported N/A High 2.8
Key Trends:
  • Lipophilicity : Chlorine substituents (e.g., 3b3, target compound) increase LogP compared to methoxy or hydroxylated analogs (e.g., 3b5, 3b6) .
  • Thermal Stability : Higher melting points correlate with symmetrical substitution patterns (e.g., 3b4’s tert-butyl group) .

Biological Activity

The compound (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are known for their wide range of biological activities, including:

  • Antidiabetic
  • Antioxidant
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial

The structural modifications in these compounds often influence their biological efficacy. The presence of halogenated phenyl groups, such as in the case of 3,5-dichloro substitution, significantly enhances their pharmacological properties .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that compounds with the 3,5-dichloro substitution exhibit improved antioxidant activity compared to their non-halogenated counterparts.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference
Ascorbic Acid (Standard)20
This compound9.18 - 32.43
Other Thiazolidin DerivativesVaries

Research indicates that thiazolidin-4-one derivatives can effectively inhibit lipid peroxidation and modulate the activity of enzymes like peroxiredoxin . For instance, a study demonstrated that compounds with a similar structure showed significant inhibition of reactive oxygen species (ROS) generation in cellular models .

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising results in anticancer studies. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Compound TestedReference
MCF-76.19 ± 0.50(5E)-5-(3,5-dichloro-2-hydroxyphenyl)methylidene
A5490.16Thiazolidin Derivative
HepG20.11 - 22.08Various Thiazolidin Derivatives

In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and diabetes. Thiazolidin-4-one derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Inhibition of Inflammatory Markers

A study involving animal models demonstrated that administration of thiazolidin derivatives resulted in a significant reduction in serum levels of TNF-alpha and IL-6, markers associated with inflammation . This suggests potential applications in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.